molecular formula C15H13ClFNOS B5706651 N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide

N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide

Cat. No. B5706651
M. Wt: 309.8 g/mol
InChI Key: DFNLQJUJNDYNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide, also known as CFMTI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFMTI is a member of the acetamide class of compounds and has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. In

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide is not fully understood. However, it has been proposed that N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide may also inhibit the production of reactive oxygen species (ROS), which are known to play a role in inflammation. The analgesic effects of N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide may be due to its ability to modulate the activity of voltage-gated sodium channels, which are involved in pain signaling. The anticonvulsant effects of N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide may be due to its ability to enhance the activity of GABA receptors, which are involved in the inhibition of neuronal activity.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide has been found to exhibit a range of biochemical and physiological effects. In animal models, N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide has been found to reduce inflammation, pain sensitivity, and seizure activity. N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide has also been found to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease. Additionally, N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide has been found to reduce blood glucose levels in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and high yield. N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide has also been found to exhibit low toxicity in animal models. However, N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. Additionally, N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide has a short half-life in vivo, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide. One direction is to further explore its anti-inflammatory properties and potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as an analgesic and anticonvulsant agent. Additionally, research could explore the potential of N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further research could investigate ways to improve the solubility and stability of N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide, which could enhance its effectiveness in lab experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 4-fluorothiophenol to form N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide. The synthesis of N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide has also been found to exhibit analgesic properties by reducing pain sensitivity in animal models. Additionally, N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide has been found to exhibit anticonvulsant properties by reducing seizure activity in animal models.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c1-10-2-3-11(16)8-14(10)18-15(19)9-20-13-6-4-12(17)5-7-13/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNLQJUJNDYNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

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